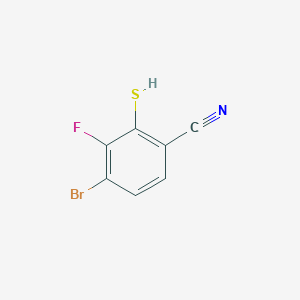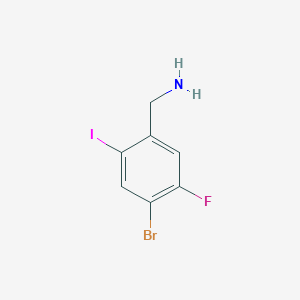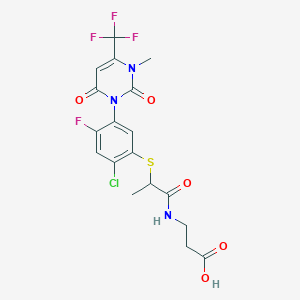![molecular formula C14H25N4O5P B13430732 Ammonium hydrogen (8-(2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-1-yl)octyl)phosphonate](/img/structure/B13430732.png)
Ammonium hydrogen (8-(2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-1-yl)octyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Phosphonooctyl)-7-deazaxanthine ammonium salt is a synthetic compound with a unique structure that combines a phosphonooctyl group with a deazaxanthine core
Métodos De Preparación
The synthesis of 1-(8-Phosphonooctyl)-7-deazaxanthine ammonium salt involves several steps. The primary synthetic route includes the following steps:
Formation of the Phosphonooctyl Group: This step involves the reaction of octyl bromide with triethyl phosphite to form octyl phosphonate.
Coupling with Deazaxanthine: The octyl phosphonate is then coupled with 7-deazaxanthine under specific conditions to form the desired compound.
Ammonium Salt Formation: The final step involves the conversion of the compound into its ammonium salt form by reacting it with ammonium hydroxide.
Análisis De Reacciones Químicas
1-(8-Phosphonooctyl)-7-deazaxanthine ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phosphonooctyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(8-Phosphonooctyl)-7-deazaxanthine ammonium salt has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(8-Phosphonooctyl)-7-deazaxanthine ammonium salt involves its interaction with specific molecular targets. The phosphonooctyl group allows the compound to interact with phosphatase enzymes, potentially inhibiting their activity. The deazaxanthine core may interact with nucleic acids or proteins, affecting their function. The exact pathways involved are still under investigation.
Comparación Con Compuestos Similares
1-(8-Phosphonooctyl)-7-deazaxanthine ammonium salt can be compared with other similar compounds, such as:
1,8-Diphosphonooctane: Similar in structure but lacks the deazaxanthine core.
Octylphosphonic Acid: Contains the phosphonooctyl group but lacks the deazaxanthine core.
1,8-Octanediylbis(phosphonic acid): Similar in structure but with different functional groups.
The uniqueness of 1-(8-Phosphonooctyl)-7-deazaxanthine ammonium salt lies in its combination of the phosphonooctyl group with the deazaxanthine core, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C14H25N4O5P |
|---|---|
Peso molecular |
360.35 g/mol |
Nombre IUPAC |
azanium;8-(2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidin-1-yl)octyl-hydroxyphosphinate |
InChI |
InChI=1S/C14H22N3O5P.H3N/c18-13-11-7-8-15-12(11)17(14(19)16-13)9-5-3-1-2-4-6-10-23(20,21)22;/h7-8,15H,1-6,9-10H2,(H,16,18,19)(H2,20,21,22);1H3 |
Clave InChI |
JWEUSMWJIOKAKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C1C(=O)NC(=O)N2CCCCCCCCP(=O)(O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone](/img/structure/B13430657.png)
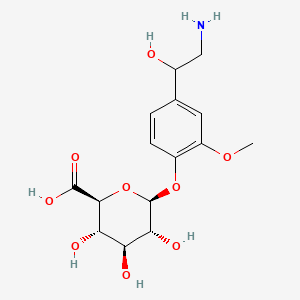

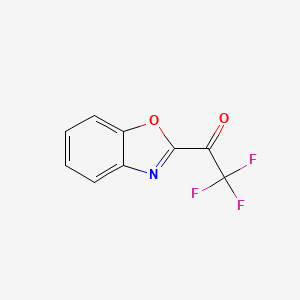

![[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate](/img/structure/B13430684.png)

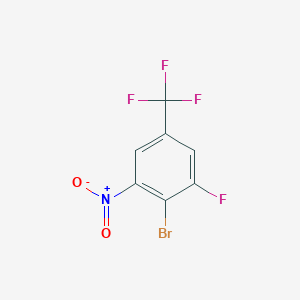
![2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine](/img/structure/B13430698.png)
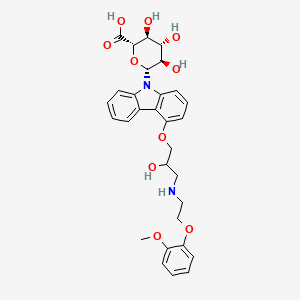
![(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13430715.png)
